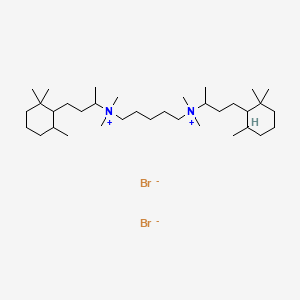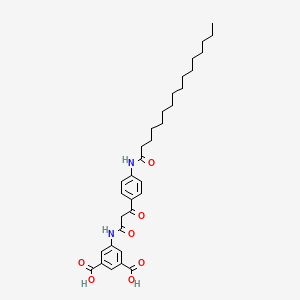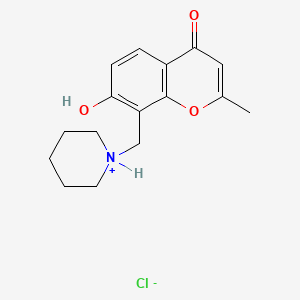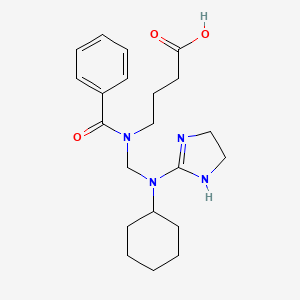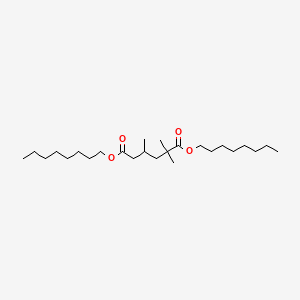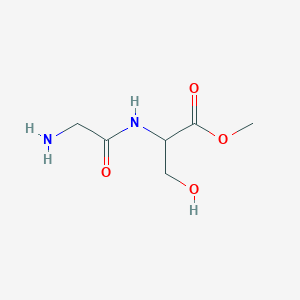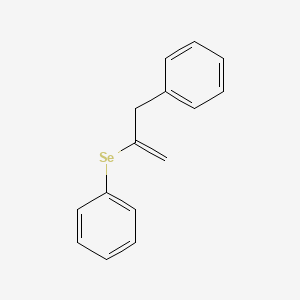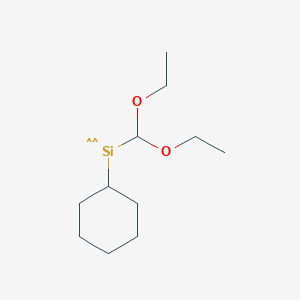
Cyclohexyldiethoxy(methyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexyldiethoxy(methyl)silane is an organosilicon compound with the molecular formula
C11H24O2Si
. This compound is characterized by a cyclohexyl group attached to a silicon atom, which is also bonded to two ethoxy groups and one methyl group. It is commonly used in various industrial and research applications due to its unique chemical properties.Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cyclohexyldiethoxy(methyl)silane can be synthesized through the hydrosilylation reaction, where cyclohexene reacts with diethoxymethylsilane in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale hydrosilylation processes. The use of continuous flow reactors and optimized catalyst systems enhances the efficiency and scalability of the production. The reaction mixture is then purified through distillation to obtain the desired product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or peracids, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions involving this compound are less common but can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The ethoxy groups in this compound can be substituted by other nucleophiles, such as halides or amines, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically performed at room temperature.
Reduction: Lithium aluminum hydride; conducted under anhydrous conditions.
Substitution: Halides, amines; reactions often require a catalyst or elevated temperatures.
Major Products Formed:
Oxidation: Silanol or siloxane derivatives.
Reduction: Simplified silane structures.
Substitution: Various substituted silanes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Cyclohexyldiethoxy(methyl)silane is utilized in several scientific research fields:
Chemistry: It serves as a precursor for the synthesis of more complex organosilicon compounds and as a reagent in hydrosilylation reactions.
Biology: This compound is used in the modification of biomolecules to enhance their stability and functionality.
Medicine: It is explored for its potential in drug delivery systems due to its ability to form stable siloxane bonds.
Industry: this compound is employed in the production of silicone-based materials, coatings, and adhesives, providing improved adhesion and durability.
Mecanismo De Acción
The mechanism by which cyclohexyldiethoxy(methyl)silane
Propiedades
Fórmula molecular |
C11H22O2Si |
|---|---|
Peso molecular |
214.38 g/mol |
InChI |
InChI=1S/C11H22O2Si/c1-3-12-11(13-4-2)14-10-8-6-5-7-9-10/h10-11H,3-9H2,1-2H3 |
Clave InChI |
RYZCGPNGORATOY-UHFFFAOYSA-N |
SMILES canónico |
CCOC(OCC)[Si]C1CCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



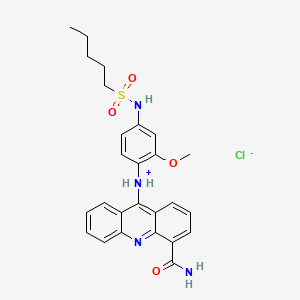
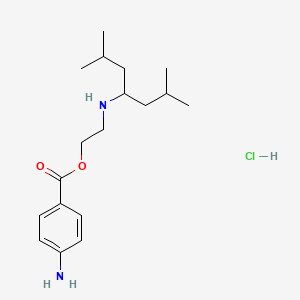
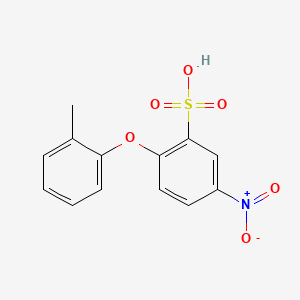
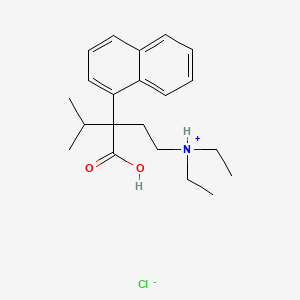
![4-Fluoro-2-[4-[(methylamino)methyl]phenyl]-2H-indazole-7-carboxamide hydrochloride](/img/structure/B15347471.png)
